(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane
(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane
Brand Name:
Vulcanchem
CAS No.:
109371-31-5
VCID:
VC20812367
InChI:
InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula:
C24H24O6S
Molecular Weight:
440.5 g/mol
(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane
CAS No.: 109371-31-5
Cat. No.: VC20812367
Molecular Formula: C24H24O6S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109371-31-5 |
|---|---|
| Molecular Formula | C24H24O6S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | [(2R)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate |
| Standard InChI | InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1 |
| Standard InChI Key | PXMMPVOAHGXZSG-JOCHJYFZSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator